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Compound of Interest

1-phenyl-1H-pyrazole-5-
Compound Name:
carbaldehyde

Cat. No.: B145363

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of
1-phenyl-1H-pyrazole-5-carbaldehyde (CAS No. 132274-70-5). This heterocyclic aldehyde is
a valuable building block in medicinal chemistry and materials science, primarily due to the
versatile pyrazole scaffold known for a wide array of biological activities.

Core Chemical and Physical Properties

1-phenyl-1H-pyrazole-5-carbaldehyde is a solid organic compound. While extensive
experimental data for this specific isomer is not widely published, its fundamental properties
have been established.
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Property Value Reference
CAS Number 132274-70-5 [1]
Molecular Formula C10HsN20

Molecular Weight 172.18 g/mol [1]

Physical Form Solid (at 20°C)
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Synthesis and Experimental Protocols

The synthesis of formylpyrazoles presents a regioselectivity challenge. The widely used
Vilsmeier-Haack reaction on 1-phenylpyrazole preferentially yields the 4-formyl isomer.[2][3][4]
Achieving substitution at the C5 position requires a different strategy, most effectively
accomplished through directed metallation.

Recommended Synthetic Route: Directed Lithiation

The most viable pathway for synthesizing 1-phenyl-1H-pyrazole-5-carbaldehyde is the
regioselective lithiation of the parent 1-phenylpyrazole at the C5 position, followed by
quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[5][6]
Studies on similar pyrazole systems have shown that while kinetic deprotonation occurs on the
N-substituted methyl group, thermodynamic control allows for deprotonation at the C5 position
of the pyrazole ring.[7]
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Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-5-carbaldehyde via lithiation.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on the principles of directed ortho-
metallation and formylation of arylmetal reagents.[6][7]

e Preparation: Under an inert atmosphere (e.g., Argon), dissolve 1-phenylpyrazole (1.0 eq) in
anhydrous tetrahydrofuran (THF).
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e Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for several hours to ensure the formation of the thermodynamically favored 5-
lithiated pyrazole species.[7]

o Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous N,N-
dimethylformamide (DMF, 1.5 eq) dropwise.

o Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.
Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl.

o Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent
(e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous
Naz2SO0a.

 Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
resulting crude product can be purified by column chromatography on silica gel to yield pure
1-phenyl-1H-pyrazole-5-carbaldehyde.

Spectroscopic Data Analysis

While specific, experimentally-derived spectra for 1-phenyl-1H-pyrazole-5-carbaldehyde are
not available in the cited literature, the expected characteristics can be inferred from its
structure and data from analogous compounds.[3][9][10]
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Spectroscopy Expected Characteristics

Phenyl Protons (5H): Multiplets in the aromatic
region (o ~7.2-7.8 ppm).Pyrazole Protons (2H):
Two doublets, corresponding to H3 and
H4.Aldehyde Proton (1H): A characteristic
singlet in the downfield region (6 ~9.5-10.5

ppm).

1H NMR

Phenyl Carbons (6C): Signals in the aromatic

region (0 ~120-140 ppm).Pyrazole Carbons
13C NMR (3C): Signals for C3, C4, and C5.Carbonyl

Carbon (1C): A characteristic signal in the far

downfield region (& >180 ppm).

C=0 Stretch: Strong absorption band around
1690-1710 cm~1 (characteristic of an aromatic

IR (Infrared) aldehyde).C-H Stretch (Aromatic): Signals
above 3000 cm~1.C=C/C=N Stretches: Bands in
the 1400-1600 cm~1 region.

M s (MS) Molecular lon (M*): A prominent peak at m/z =
ass Spec.
P 172, corresponding to the molecular weight.

Chemical Reactivity and Applications

The aldehyde functional group on the pyrazole ring is a versatile handle for constructing more
complex molecules, making this compound a key intermediate for drug discovery and materials
science.[11] Pyrazole-containing compounds are known to possess a wide range of biological
activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Reactions of the Aldehyde Group

The carbaldehyde moiety can undergo several fundamental transformations, allowing for the
synthesis of a diverse library of derivatives.
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Caption: Key chemical transformations of the pyrazole-5-carbaldehyde moiety.

Experimental Protocol: Synthesis of a Schiff Base
Derivative

This protocol describes a general method for the condensation of the aldehyde with a primary
amine to form an imine (Schiff base).

o Dissolution: Dissolve 1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent
such as ethanol or methanol.

o Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution. Add a catalytic
amount of glacial acetic acid to facilitate the reaction.

¢ Reaction: Stir the mixture at room temperature or gently heat under reflux for 2-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

« Isolation: Upon completion, cool the reaction mixture. The Schiff base product may
precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
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Purification: If necessary, the product can be further purified by recrystallization from an
appropriate solvent system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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